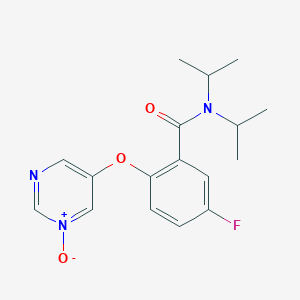
5-(2-(Diisopropylcarbamoyl)-4-fluorophenoxy)pyrimidine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Diisopropylcarbamoyl)-4-fluorophenoxy)pyrimidine 1-oxide is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenoxy group and a diisopropylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Diisopropylcarbamoyl)-4-fluorophenoxy)pyrimidine 1-oxide typically involves the following steps:
-
Formation of the Fluorophenoxy Intermediate: : The initial step involves the preparation of the 4-fluorophenoxy intermediate. This can be achieved by reacting 4-fluorophenol with an appropriate halogenating agent, such as thionyl chloride, to form 4-fluorophenyl chloride. This intermediate is then reacted with a suitable base, such as sodium hydroxide, to form the 4-fluorophenoxy anion.
-
Coupling with Pyrimidine: : The 4-fluorophenoxy anion is then coupled with a pyrimidine derivative under basic conditions. This step typically involves the use of a coupling agent, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
-
Introduction of the Diisopropylcarbamoyl Group: : The final step involves the introduction of the diisopropylcarbamoyl group. This can be achieved by reacting the intermediate with diisopropylcarbamoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Diisopropylcarbamoyl)-4-fluorophenoxy)pyrimidine 1-oxide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, alkoxides, potassium carbonate, DMF, and elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives such as pyrimidine N-oxides.
Reduction: Reduced derivatives such as pyrimidine amines.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
5-(2-(Diisopropylcarbamoyl)-4-fluorophenoxy)pyrimidine 1-oxide has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory, antiviral, and anticancer drugs.
-
Biological Research: : It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
-
Materials Science: : The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
-
Chemical Biology: : It is used in chemical biology research to probe the structure-activity relationships of pyrimidine derivatives and their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(2-(Diisopropylcarbamoyl)-4-fluorophenoxy)pyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
5-(2-(Diisopropylcarbamoyl)-4-chlorophenoxy)pyrimidine 1-oxide: Similar structure but with a chlorine atom instead of fluorine.
5-(2-(Diisopropylcarbamoyl)-4-bromophenoxy)pyrimidine 1-oxide: Similar structure but with a bromine atom instead of fluorine.
5-(2-(Diisopropylcarbamoyl)-4-iodophenoxy)pyrimidine 1-oxide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-(2-(Diisopropylcarbamoyl)-4-fluorophenoxy)pyrimidine 1-oxide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. This makes it a valuable compound for drug development and other applications where these properties are desirable.
Properties
Molecular Formula |
C17H20FN3O3 |
|---|---|
Molecular Weight |
333.36 g/mol |
IUPAC Name |
5-fluoro-2-(1-oxidopyrimidin-1-ium-5-yl)oxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C17H20FN3O3/c1-11(2)21(12(3)4)17(22)15-7-13(18)5-6-16(15)24-14-8-19-10-20(23)9-14/h5-12H,1-4H3 |
InChI Key |
PQXYQUDDYHTSOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=C[N+](=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















